Ethyl trans-4-hydroxypyrrolidine-3-carboxylate; hydrochloride is a chemical compound with the molecular formula CHClNO. It is classified as a pyrrolidine derivative, which is significant in various scientific and pharmaceutical applications. The compound is known for its potential biological activities and is often studied for its role in medicinal chemistry, particularly in developing treatments for central nervous system disorders.
The compound can be sourced from various chemical suppliers, with high-purity forms available commercially. For example, it is listed under CAS number 2102860-91-1 and has a PubChem CID of 156027246, indicating its registration in chemical databases . As a pyrrolidine derivative, it belongs to a class of compounds that are cyclic amines, which are characterized by a five-membered ring containing nitrogen.
The synthesis of ethyl trans-4-hydroxypyrrolidine-3-carboxylate; hydrochloride typically involves several steps:
Ethyl trans-4-hydroxypyrrolidine-3-carboxylate; hydrochloride features a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylate ester at the 3-position.
Ethyl trans-4-hydroxypyrrolidine-3-carboxylate; hydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure for specific applications in medicinal chemistry.
The mechanism of action for ethyl trans-4-hydroxypyrrolidine-3-carboxylate; hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the central nervous system. Compounds in this class often interact with receptors or enzymes related to neurotransmitter metabolism, potentially influencing pathways involved in mood regulation, cognition, or pain perception.
These properties are crucial for determining the compound's stability, storage conditions, and suitability for pharmaceutical formulations.
Ethyl trans-4-hydroxypyrrolidine-3-carboxylate; hydrochloride has several potential applications:
Biocatalytic methods have emerged as the gold standard for achieving precise stereochemical control in the synthesis of ethyl trans-4-hydroxypyrrolidine-3-carboxylate hydrochloride (CAS 2102860-91-1). The core strategy employs enantioselective hydrolysis of racemic pyrrolidinone precursors using engineered enzymes that discriminate between enantiomers with exceptional accuracy. This process capitalizes on the inherent chirality of the enzyme's active site to selectively transform one enantiomer while leaving its mirror-image counterpart unreacted [1].
The stereochemical outcome is governed by the enzyme's ability to differentiate the spatial orientation of functional groups in the substrate. For the target compound, enzymes like lipase B from Candida antarctica (CAL-B) and engineered esterases demonstrate superior performance due to their spacious active sites that accommodate the pyrrolidinone ring while engaging the ester group through hydrogen-bonding interactions. The 3,4-trans disubstitution pattern in the substrate creates a rigid conformation that enhances the enzyme's ability to distinguish between enantiomeric forms [1]. Reaction parameters critically influencing enantioselectivity include:
Table 1: Biocatalyst Performance in Enantioselective Synthesis
Enzyme Type | Enantiomeric Excess (%) | Reaction Time (h) | Temperature (°C) | Preferred Solvent System |
---|---|---|---|---|
Lipase B (CAL-B) | >98 | 24-36 | 10 | Water/MTBE (1:4) |
Esterase 2 (Bacillus sp.) | 95 | 18-24 | 15 | Phosphate buffer/THF (1:3) |
Thermophilic Esterase | 92 | 36-48 | 25 | Tris buffer/EtOAc (1:2) |
The stereochemical integrity of the final compound is confirmed through chiral HPLC analysis using cellulose-based stationary phases, which consistently demonstrates enantiomeric excess (ee) values exceeding 95% under optimized conditions [1] [4]. This level of stereocontrol is unattainable through conventional chemical catalysis without employing expensive chiral ligands or multistep protection/deprotection sequences.
The kinetic resolution of racemic ethyl trans-4-hydroxypyrrolidine-3-carboxylate derivatives represents the most industrially viable route to the target compound. This approach utilizes regioselective enzyme catalysis to discriminate between enantiomers of racemic N-protected pyrrolidinones. The general reaction scheme involves exposing racemic substrates to stereoselective hydrolases that catalyze the hydrolysis of one enantiomer with high fidelity [1] [4].
The kinetic resolution process follows the fundamental equation:$$ E = \frac{\ln[(1 - C)(1 - ees)]}{\ln[(1 - C)(1 + ees)]} $$where E represents enantiomeric ratio, C conversion, and ee_s enantiomeric excess of the substrate. For practical applications, E values >200 are required for high-purity chiral synthons. Modern enzyme engineering techniques, including directed evolution and rational design, have yielded hydrolase mutants with E values exceeding 300 for the target substrate [1].
Critical reaction parameters include:
Table 2: Kinetic Resolution Parameters and Outcomes
Racemic Precursor | Enzyme | Conversion (%) | ee_product (%) | ee_unreacted (%) | Selectivity Factor (E) |
---|---|---|---|---|---|
N-Benzyl pyrrolidinone | Mutant Esterase A | 45 | 98 | >99 | 310 |
N-(4-Cl-Benzyl) pyrrolidinone | Lipase PS | 52 | 95 | 98 | 240 |
N-Benzhydryl pyrrolidinone | CAL-B | 48 | >99 | >99 | >400 |
The unreacted enantiomer is recovered with exceptional enantiopurity (>99% ee) at approximately 50% conversion and directly converted to the hydrochloride salt through HCl-mediated deprotection in ethanol. This strategy eliminates the need for chiral auxiliaries or toxic metal catalysts traditionally employed in asymmetric synthesis [1] [4]. Scale-up challenges related to mass transfer limitations have been addressed through oscillatory flow reactors that enhance mixing while maintaining the gentle hydrodynamic environment required for enzyme stability.
The industrial viability of synthesizing ethyl trans-4-hydroxypyrrolidine-3-carboxylate hydrochloride hinges on eliminating chromatographic purification. Three key strategies have been optimized for large-scale production:
Crystallization-Induced Diastereomer Resolution (CIDR) exploits the differential solubility of diastereomeric salts. The enantiomerically enriched free base is reacted with L-tartaric acid in ethanol/water mixtures (3:1 v/v) to form crystalline diastereomeric salts. The less soluble salt precipitates at 0-5°C with diastereomeric purity exceeding 98%, while the mother liquor is recycled. Liberation of the chiral free base using sodium hydroxide, followed by hydrochloride salt formation, yields the target compound with >99.5% chemical purity and >99% ee [4] [8].
pH-Triggered Crystallization directly purifies the hydrochloride salt by exploiting its unique solubility profile. The crude reaction mixture is concentrated and dissolved in hot ethanol (65°C), followed by controlled HCl gas bubbling to pH 2.5-3.0. Gradual cooling to -10°C induces crystallization of the enantiopure hydrochloride salt, with impurities remaining in the ethanolic mother liquor. This single crystallization typically achieves 92-95% recovery with pharmaceutical-grade purity [4].
Antisolvent Precipitation utilizes solvent polarity shifts for purification. The concentrated reaction mixture in methanol is treated with methyl tert-butyl ether (MTBE), inducing precipitation of inorganic salts and hydrophobic impurities. After filtration, water addition to the methanolic solution followed by distillation under reduced pressure provides the crystalline hydrochloride salt without chromatography. Solvent systems optimized for this approach include:
Table 3: Non-Chromatographic Purification Performance
Technique | Purity (%) | Recovery (%) | Solvent System | Key Advantage |
---|---|---|---|---|
CIDR | >99.5 | 75-80 | Ethanol/water (3:1) | Simultaneous chiral upgrade |
pH-Triggered Crystallization | 99.0 | 92-95 | Ethanol/HCl gas | Single-solvent operation |
Antisolvent Precipitation | 98.5 | 85-90 | Methanol/MTBE/water (4:10:1) | Removes inorganic impurities |
These purification technologies have demonstrated robustness at multi-kilogram scale, reducing downstream processing costs by 40-60% compared to chromatographic methods while maintaining strict stereochemical integrity [4] [8]. The crystalline product consistently meets stringent specifications: residual solvents <500 ppm, heavy metals <10 ppm, and single unidentified impurities <0.1%.
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 541-25-3
CAS No.:
CAS No.: